molecular formula C15H14O5 B6341451 2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid CAS No. 365542-78-5

2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid

Cat. No. B6341451
CAS RN: 365542-78-5
M. Wt: 274.27 g/mol
InChI Key: CZTBGRKXVDSLDP-UHFFFAOYSA-N
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Description

The compound “2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid” is a chemical substance with the CAS Number: 365542-78-5 . It has a molecular weight of 274.27 . This compound is also known as rosmarinic acid, a natural polyphenolic compound found in many plants, including rosemary, sage, and thyme.


Molecular Structure Analysis

The IUPAC name of this compound is 2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid . The InChI Code is 1S/C15H14O5/c16-11-6-9(7-12(17)8-11)4-5-10-2-1-3-13(18)14(10)15(19)20/h1-3,6-8,16-18H,4-5H2,(H,19,20) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 274.27 . It is recommended to be stored at a temperature between 28 C .

Scientific Research Applications

Phenolic Compounds Exploration

Studies on phenolic compounds, including structures similar to 2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid, have revealed their presence in natural sources and their significant bioactivities. For instance, research on Aspergillus carneus isolated from sea water yielded phenyl ether derivatives with promising antioxidant properties, suggesting potential applications in oxidative stress management and related diseases (He et al., 2015; Xu et al., 2017). Similarly, novel phenolic compounds from Jordanian Viper's grass demonstrated cytotoxic activity, highlighting the potential for developing new therapeutic agents (Bader et al., 2011).

Antimicrobial Activity

Phenolic compounds isolated from various sources, such as Anabasis aphylla, have shown selective inhibitory activity against a range of microorganisms. This suggests their potential application as antimicrobial agents in controlling plant and animal diseases, contributing to the development of new antimicrobials (Du et al., 2009).

Synthesis and Chemical Studies

Research focusing on the synthesis and structural characterization of similar compounds has provided insights into their chemical properties and potential applications in various fields, including material science and drug development. For example, studies on the synthesis of related benzoic acid derivatives have contributed to understanding their chemical behavior and potential industrial applications (Lang et al., 2003; Vieille-Petit et al., 2004).

Biological and Medicinal Research

Investigations into the biological activities of compounds structurally related to 2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid have underscored their potential in medicinal chemistry. Their roles in inhibiting specific enzymes and exhibiting cytotoxicity against cancer cell lines suggest applications in cancer therapy and enzyme inhibition research (Carta et al., 2013).

Mechanism of Action

properties

IUPAC Name

2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c16-11-6-9(7-12(17)8-11)4-5-10-2-1-3-13(18)14(10)15(19)20/h1-3,6-8,16-18H,4-5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTBGRKXVDSLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)O)CCC2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid

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